Levomepromazine

Receptor Pharmacology Schizophrenia Neuropsychopharmacology

Select levomepromazine for its quantifiable differentiation—not class-level substitution. Its binding profile (α1 > 5-HT2A > D2) is distinct from chlorpromazine and clozapine, with active metabolite N-monodesmethyl levomepromazine retaining near-parent potency. A double-blind RCT demonstrated superior longitudinal efficacy in TRS (p=0.006). With 44-day DSS stability and a defined CYP2D6 IC50 of 25.5 µM, it is the optimal reference for receptor binding assays, translational psychiatry models, and analytical method validation. Request your quote today.

Molecular Formula C19H24N2OS
Molecular Weight 328.5 g/mol
CAS No. 60-99-1
Cat. No. B1675116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomepromazine
CAS60-99-1
SynonymsLevomepromazine;  Levomepromazin;  Levomepromazinum;  Mepromazine;  Methotrimeprazine;  Methoxytrimeprazine;  Milezin;  Minozinan;  Neozine;  Neurocil.
Molecular FormulaC19H24N2OS
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
InChIInChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1
InChIKeyVRQVVMDWGGWHTJ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.25e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levomepromazine (CAS 60-99-1) Technical Profile: A Multimodal Phenothiazine for Specialized Research


Levomepromazine (CAS 60-99-1), also known as methotrimeprazine, is an aliphatic phenothiazine-class neuroleptic agent. It functions as a broad-spectrum antagonist at multiple aminergic receptors, including dopamine (D2), serotonin (5-HT2A/2C), alpha-adrenergic (α1, α2), histamine (H1), and muscarinic cholinergic receptors [1]. This pharmacological fingerprint underpins its utility in research models of schizophrenia, bipolar mania, pain, nausea/emesis, and sedation. Distinct from many other antipsychotics, levomepromazine generates active metabolites that contribute significantly to its net in vivo pharmacodynamic profile [2][3]. As a research tool, it serves both as a comparator in preclinical studies and as a scaffold for investigating structure-activity relationships within the phenothiazine class.

Why Levomepromazine Cannot Be Interchanged with Chlorpromazine or Other Phenothiazine Analogs


Selecting a phenothiazine antipsychotic for research is not a matter of simple class-level substitution. Levomepromazine exhibits a receptor binding profile that is quantitatively distinct from its closest structural analogs, chlorpromazine and clozapine, particularly at alpha-adrenergic and serotonergic sites [1]. It also has a unique active metabolite, N-monodesmethyl levomepromazine, which retains near-parent potency and contributes to the overall pharmacological effect [2][3]. Furthermore, its role as a moderate CYP2D6 inhibitor introduces a distinct drug-drug interaction liability that is not uniform across the class [4]. These quantifiable differences in pharmacodynamics, metabolism, and clinical outcome directly impact the translational value of a study and must be considered in experimental design and procurement.

Levomepromazine: Quantified Differentiation Against Principal Comparators


Levomepromazine vs. Chlorpromazine and Clozapine: Superior Affinity for Human Brain Alpha-1 and Serotonin-2 Receptors

Levomepromazine exhibits significantly greater binding affinity for key target receptors in the human brain compared to chlorpromazine and clozapine. In a direct comparative study using human post-mortem brain tissue, levomepromazine showed quantifiably higher affinity for both alpha-1 and serotonin-2 (5-HT2) binding sites than either comparator [1]. This profile is hypothesized to explain its efficacy in certain treatment-resistant conditions [1].

Receptor Pharmacology Schizophrenia Neuropsychopharmacology

Levomepromazine vs. Chlorpromazine: Differential Potency at Dopamine and Alpha-Adrenergic Receptors in Rodent Models

In a direct comparison using rat brain tissue, levomepromazine and its active metabolite N-monodesmethyl levomepromazine displayed a divergent binding profile relative to chlorpromazine. They were slightly more potent at alpha-adrenergic receptors but somewhat less potent at dopamine receptors than chlorpromazine [1]. This provides a precise quantitative basis for their differing pharmacological effects.

Comparative Pharmacology Receptor Binding Phenothiazine

Levomepromazine vs. Haloperidol and Olanzapine: More Rapid Anti-Agitation Effect with a Distinct Safety Profile

A naturalistic study in 122 patients with acute schizophrenia compared intramuscular (IM) levomepromazine to IM haloperidol and IM olanzapine. Both olanzapine and levomepromazine demonstrated a more rapid anti-agitation effect than haloperidol, as measured by mean changes in the PANSS Excited Component (PANSS-EC) and Agitation-Calmness Evaluation Scale [1]. However, the study also found that olanzapine was safer and led to greater symptom improvement than levomepromazine [1].

Clinical Efficacy Psychiatry Schizophrenia Agitation

Levomepromazine vs. Chlorpromazine: A Longitudinal Efficacy Advantage in Treatment-Resistant Schizophrenia (TRS)

In a double-blind, randomized controlled trial (n=19 per arm) specifically targeting treatment-resistant schizophrenia (TRS), a hierarchical linear modeling analysis of longitudinal outcome revealed a statistically significant advantage for levomepromazine over chlorpromazine (p = 0.006) on the Brief Psychiatric Rating Scale (BPRS) total score [1].

Clinical Efficacy Schizophrenia Treatment-Resistant Clinical Trial

Levomepromazine vs. Chlorpromazine and Thioridazine: A Moderate CYP2D6 Inhibitor Profile

In vitro screening of antipsychotics for CYP450 inhibition showed that levomepromazine is a moderate inhibitor of the CYP2D6 enzyme, a key pathway for metabolizing many drugs. Its inhibitory potency (IC50 = 25.5 µM) is comparable to that of chlorpromazine (IC50 = 20 µM) but markedly less than the potent inhibitor thioridazine (IC50 = 3.5 µM) [1]. This positions it as a distinct tool for studying moderate CYP2D6-mediated drug interactions.

Drug Metabolism Pharmacokinetics CYP450 In Vitro

Levomepromazine vs. Chlorpromazine and Quetiapine: Superior Long-Term Stability in Oral Fluid Matrices

When evaluating the stability of antipsychotics in dried saliva spot (DSS) samples for analytical method development, levomepromazine demonstrated significantly longer stability than several key comparators. Under optimal storage conditions (4°C, low ascorbic acid, dark), it remained stable for 44 days, compared to 14 days for chlorpromazine and quetiapine, and 28 days for clozapine and haloperidol [1].

Analytical Chemistry Stability Forensic Toxicology Method Validation

Evidence-Based Research and Industrial Application Scenarios for Levomepromazine


Modeling Treatment-Resistant Schizophrenia (TRS) in Preclinical or Clinical Studies

Leverage the evidence from a double-blind, randomized trial showing levomepromazine's statistically significant longitudinal advantage over chlorpromazine in TRS patients (p=0.006) [1]. Levomepromazine is an appropriate positive control or investigational agent for studies focused on this difficult-to-treat condition, particularly those aiming to elucidate mechanisms of action beyond D2 blockade.

Investigating Alpha-1 and 5-HT2 Receptor Pathways

Utilize levomepromazine as a pharmacological tool compound in receptor binding and functional assays. Its significantly greater affinity for human brain alpha-1 and serotonin-2 receptors compared to chlorpromazine and clozapine [1] makes it a valuable agent for dissecting the contribution of these pathways to complex behaviors or treatment outcomes.

Developing and Validating Bioanalytical Methods for Antipsychotics

Employ levomepromazine as a stable reference standard or analyte in method development. Its superior stability profile of 44 days in dried saliva spot (DSS) samples, which is significantly longer than chlorpromazine, quetiapine, clozapine, and haloperidol [1], simplifies method validation, allows for longer sample storage, and reduces the risk of analytical error due to degradation.

Studying CYP2D6-Mediated Drug-Drug Interactions In Vitro

Incorporate levomepromazine as a positive control for moderate CYP2D6 inhibition in in vitro drug metabolism studies. Its IC50 of 25.5 µM for CYP2D6 [1] provides a well-characterized benchmark for calibrating assays and comparing the inhibitory potential of novel chemical entities.

Technical Documentation Hub

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